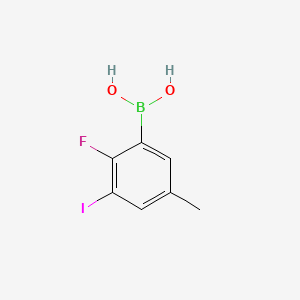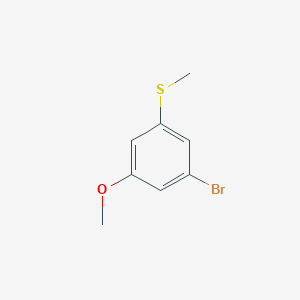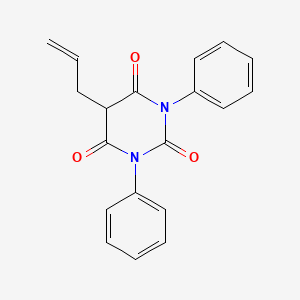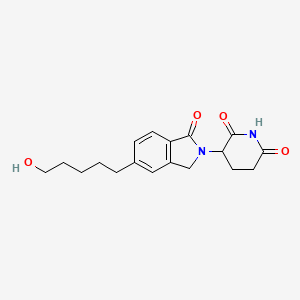
Phthalimidinoglutarimide-5'-C5-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalimidinoglutarimide-5’-C5-OH is a compound that belongs to the class of phthalimides, which are known for their structural motif frequently found in natural products, pharmaceuticals, and organic materials . This compound is used as a building block in the synthesis of proteolysis targeting chimeras (PROTACs), which are molecules designed to target and degrade specific proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phthalimides typically involves the condensation of phthalic acids or anhydrides with primary amines . For Phthalimidinoglutarimide-5’-C5-OH, the synthetic route may involve the carbonylative cyclization of aromatic amides or the cyclization of isocyanates with arenes . These reactions often use readily available starting materials and cheap catalysts, making them environmentally benign and operationally simple .
Industrial Production Methods
Industrial production methods for phthalimides, including Phthalimidinoglutarimide-5’-C5-OH, often involve large-scale synthesis using the same principles as laboratory synthesis but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and other advanced chemical engineering techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Phthalimidinoglutarimide-5’-C5-OH can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, sodium hydroxide, and potassium hydroxide . The conditions for these reactions can vary, but they often involve heating and the use of solvents such as ethanol or water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of phthalimide with bromine and sodium hydroxide can produce N-bromophthalimide .
Applications De Recherche Scientifique
Phthalimidinoglutarimide-5’-C5-OH has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTACs.
Biology: Studied for its potential to target and degrade specific proteins.
Industry: Used in the production of various organic materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Phthalimidinoglutarimide-5’-C5-OH involves its role as a ligand for the E3 ligase cereblon, which is part of the ubiquitin-proteasome system . By binding to cereblon, the compound can target specific proteins for degradation, thereby modulating various cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Phthalimidinoglutarimide-5’-C5-OH can be compared with other phthalimide derivatives, such as:
Phthalimidinoglutarimide-5’-C7-OH: Similar in structure but with a different alkyl chain length.
Phthalimidinoglutarimide-C5-Br: Contains a bromine atom instead of a hydroxyl group.
These compounds share similar structural motifs but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of Phthalimidinoglutarimide-5’-C5-OH .
Propriétés
Formule moléculaire |
C18H22N2O4 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
3-[6-(5-hydroxypentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H22N2O4/c21-9-3-1-2-4-12-5-6-14-13(10-12)11-20(18(14)24)15-7-8-16(22)19-17(15)23/h5-6,10,15,21H,1-4,7-9,11H2,(H,19,22,23) |
Clé InChI |
GHMZRDHZPPUWSY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


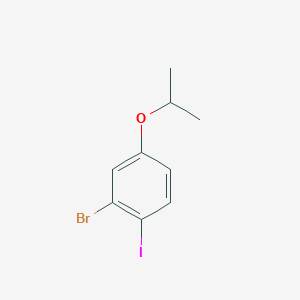
![2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14761397.png)
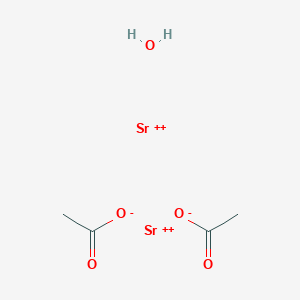
![Naphtho[1,8-cd][1,2]oxathiole](/img/structure/B14761413.png)
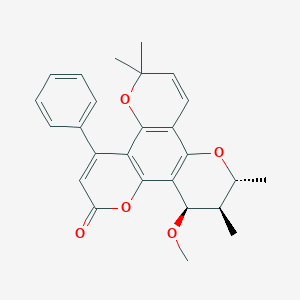
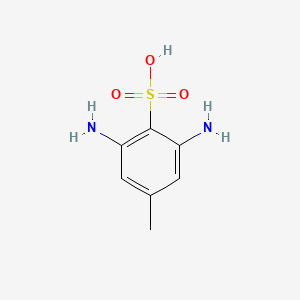
![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14761424.png)
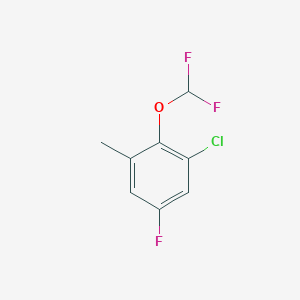
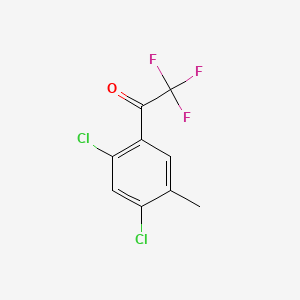
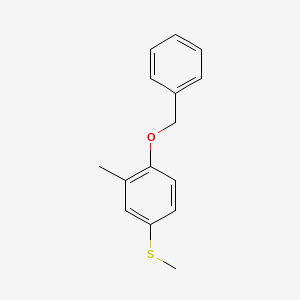
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2,6-dichloro-3-hydroxy-4-methylphenyl)butanamide](/img/structure/B14761437.png)
